

Initial Assessment of Kobe2602 in Cancer Cell Lines: A Technical Guide

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Compound of Interest		
Compound Name:	Kobe2602	
Cat. No.:	B15611377	Get Quote

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This technical guide provides an in-depth initial assessment of **Kobe2602**, a small-molecule Ras inhibitor, and its effects on various cancer cell lines. This document summarizes key quantitative data, details experimental protocols for cited experiments, and visualizes the relevant signaling pathways and workflows.

Introduction

Kobe2602 is an analog of Kobe0065, a compound discovered through an in silico screen targeting the GTP-bound form of Ras.[1] Ras proteins are small GTPases that act as molecular switches in intracellular signaling pathways controlling cell growth, differentiation, and apoptosis.[1] Mutations leading to constitutively active Ras are frequently found in various human cancers, making it a critical target for anticancer drug development. Kobe2602 has been shown to inhibit the interaction between H-Ras GTP and its effector, c-Raf-1, thereby blocking downstream signaling.[1][2] This guide focuses on the initial characterization of Kobe2602's anti-cancer properties in different cellular contexts.

Data Presentation

The efficacy of **Kobe2602** has been evaluated in several cancer cell lines, primarily those harboring ras mutations. The following tables summarize the key quantitative data from these studies.



Table 1: In Vitro Inhibitory Activity of Kobe2602

Cell Line Transformation	Assay Type	IC50 (μM)	Reference
H-rasG12V- transformed NIH 3T3	Anchorage- Independent Growth (Soft Agar Colony Formation)	~1.4	[1]
H-rasG12V- transformed NIH 3T3	Anchorage- Dependent Proliferation	~2	[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Efficacy of Kobe2602 in Cancer Cell Lines with

ras Mutations

Cell Line	Cancer Type	ras Mutation	Effect	Reference
SW480	Human Colon Carcinoma	K-rasG12V	Inhibition of colony formation	[1]
PANC-1	Pancreatic Cancer	K-rasG12V	Inhibition of colony formation	[1]
EJ-1	Bladder Carcinoma	H-rasG12V	Inhibition of colony formation	[1]
HT1080	Fibrosarcoma	N-rasQ61L	Inhibition of colony formation	[1]
DLD-1	Colorectal Adenocarcinoma	K-rasG13D	Inhibition of colony formation	[1]
HCT116	Colorectal Carcinoma	K-rasG13D	Inhibition of colony formation	[1]



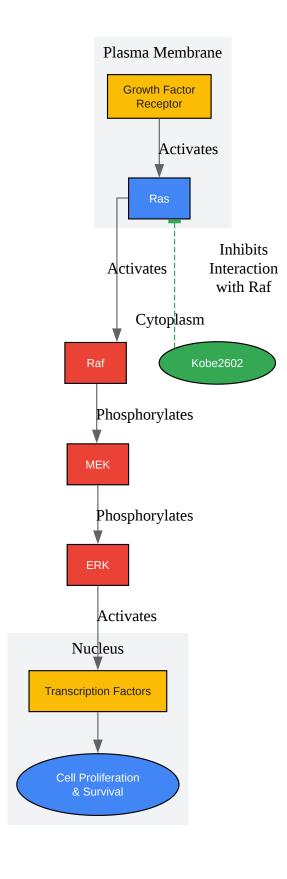
Mechanism of Action and Signaling Pathways

Kobe2602 functions by directly binding to Ras·GTP and inhibiting its interaction with multiple effector proteins, including Raf, PI3K, and RalGDS.[1][3] This blockade of Ras-effector interactions leads to the downregulation of downstream signaling pathways critical for cancer cell proliferation and survival.

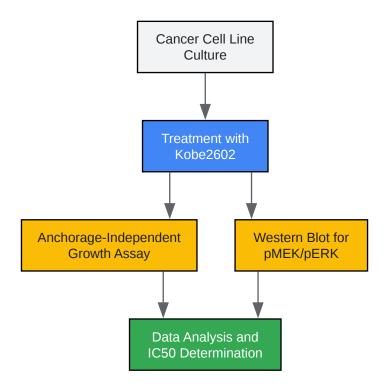
Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that is frequently hyperactivated in cancer. **Kobe2602**'s inhibition of the Ras-Raf interaction effectively dampens this pathway. At a concentration of 20 μ M, **Kobe2602** has been shown to efficiently inhibit the phosphorylation of MEK and ERK in H-RasG12V-transformed NIH 3T3 cells.[1][3]









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